molecular formula C14H20ClF2N5O2S B10957979 N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10957979
M. Wt: 395.9 g/mol
InChI Key: UMPUGABOWVLBBT-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring system. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the sulfonamide and difluoromethyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate chlorinating agents to introduce the chloro group.

    Alkylation: The next step involves the alkylation of the pyrazole ring with a butyl group, which can be facilitated by using alkyl halides under basic conditions.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its sulfonamide group is particularly useful for investigating the inhibition of sulfonamide-sensitive enzymes.

Medicine

In medicine, N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide has potential applications as a therapeutic agent. Its structure suggests it could be developed as an anti-inflammatory or antimicrobial agent, although further research is needed to confirm these properties.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the sulfonamide and difluoromethyl groups.

    4-Chloro-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the butyl and sulfonamide groups.

    N-(4-chlorobutyl)-1H-pyrazole-4-sulfonamide: Similar but without the difluoromethyl and additional methyl groups.

Uniqueness

N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and difluoromethyl groups enhances its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C14H20ClF2N5O2S

Molecular Weight

395.9 g/mol

IUPAC Name

N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)butyl]-1-(difluoromethyl)-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C14H20ClF2N5O2S/c1-8(22-11(4)13(15)10(3)20-22)5-6-18-25(23,24)12-7-21(14(16)17)19-9(12)2/h7-8,14,18H,5-6H2,1-4H3

InChI Key

UMPUGABOWVLBBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)CCNS(=O)(=O)C2=CN(N=C2C)C(F)F)C)Cl

Origin of Product

United States

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